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molecular formula C15H11N B189431 1-Phenylisoquinoline CAS No. 3297-72-1

1-Phenylisoquinoline

Cat. No. B189431
M. Wt: 205.25 g/mol
InChI Key: LPCWDYWZIWDTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087321B2

Procedure details

2-Chloro-isoquinoline (28.8 g, 0.176 mol), phenylboronic acid (25.7 g 0.211 mol), triphenylphosphine (4.6 g 17.6 mmol), palladium acetate (0.99 g 4.4 mmol) and 2M solution of potassium carbonate (65.7 g 0.475 mol) were added to 270 ml of dimethoxyethane. This mixture was stirred at reflux for 17 hrs. The mixture was then cooled and the aqueous layer was separated from the organic layer. The aqueous extraction was then extracted with ethyl acetate. The combined organic extractions were then extracted with brine and dried over magnesium sulfate. The solvent was then evaporated to give a liquid which was then purified by Kugelhor distillation at 220° C. @1200 microns to yield 35 g (96.9%) of 1-phenylisoquinoline.
Name
2-Chloro-isoquinoline
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65.7 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
catalyst
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Yield
96.9%

Identifiers

REACTION_CXSMILES
Cl[N:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3]1.[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(COC)OC>[C:12]1([C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[CH:10]=[CH:11][N:2]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4.5,6.7.8|

Inputs

Step One
Name
2-Chloro-isoquinoline
Quantity
28.8 g
Type
reactant
Smiles
ClN1CC2=CC=CC=C2C=C1
Name
Quantity
25.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
4.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
65.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.99 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
270 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 hrs
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated from the organic layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous extraction
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined organic extractions
EXTRACTION
Type
EXTRACTION
Details
were then extracted with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
to give a liquid which
DISTILLATION
Type
DISTILLATION
Details
was then purified by Kugelhor distillation at 220° C. @1200 microns

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 96.9%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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